
(3beta)-3-(Acetyloxy)-28-hydroxy-lup-18-en-21-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3beta)-3-(Acetyloxy)-28-hydroxy-lup-18-en-21-one typically involves the acetylation of betulinic acid. The process begins with the extraction of betulinic acid from the bark of Betula alba L. The extracted betulinic acid is then subjected to acetylation using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is purified using techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
(3beta)-3-(Acetyloxy)-28-hydroxy-lup-18-en-21-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .
Applications De Recherche Scientifique
(3beta)-3-(Acetyloxy)-28-hydroxy-lup-18-en-21-one has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various triterpenoid derivatives.
Biology: The compound exhibits significant biological activities, including anti-inflammatory, antiviral, and anticancer properties.
Medicine: Due to its therapeutic potential, it is being investigated for the treatment of various diseases, including cancer and viral infections.
Industry: The compound is used in the development of pharmaceuticals and nutraceuticals.
Mécanisme D'action
The mechanism of action of (3beta)-3-(Acetyloxy)-28-hydroxy-lup-18-en-21-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by modulating signaling pathways involved in inflammation, apoptosis, and cell proliferation. It targets key enzymes and receptors, leading to the inhibition of inflammatory mediators and the induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Betulinic Acid: The parent compound from which (3beta)-3-(Acetyloxy)-28-hydroxy-lup-18-en-21-one is derived.
Betulin: Another triterpenoid with similar biological activities.
Oleanolic Acid: A structurally related triterpenoid with comparable therapeutic properties.
Uniqueness
This compound is unique due to its specific acetoxy and hydroxy functional groups, which confer distinct chemical reactivity and biological activity. These functional groups enhance its solubility and bioavailability, making it a valuable compound for therapeutic applications .
Propriétés
Formule moléculaire |
C32H50O4 |
|---|---|
Poids moléculaire |
498.7 g/mol |
Nom IUPAC |
[(3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-3a-(hydroxymethyl)-5a,5b,8,8,11a-pentamethyl-2-oxo-1-propan-2-yl-4,5,6,7,7a,9,10,11,11b,12,13,13a-dodecahydro-3H-cyclopenta[a]chrysen-9-yl] acetate |
InChI |
InChI=1S/C32H50O4/c1-19(2)26-22(35)17-32(18-33)16-15-30(7)21(27(26)32)9-10-24-29(6)13-12-25(36-20(3)34)28(4,5)23(29)11-14-31(24,30)8/h19,21,23-25,33H,9-18H2,1-8H3/t21-,23+,24-,25+,29+,30-,31-,32+/m1/s1 |
Clé InChI |
QRWSZRULQBZFJZ-MGIFRHGRSA-N |
SMILES isomérique |
CC(C)C1=C2[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC[C@]2(CC1=O)CO)C)C)(C)C)OC(=O)C)C |
SMILES canonique |
CC(C)C1=C2C3CCC4C5(CCC(C(C5CCC4(C3(CCC2(CC1=O)CO)C)C)(C)C)OC(=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


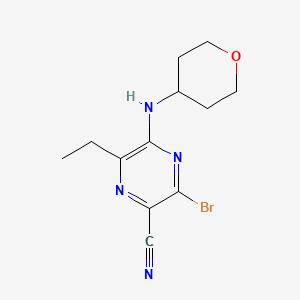
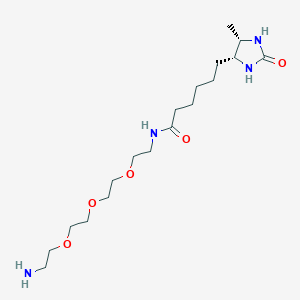
![7-cyclopentyl-5-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11829163.png)

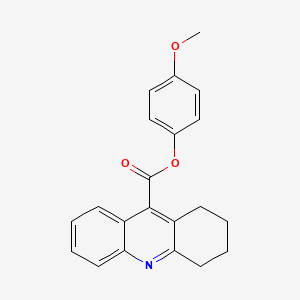

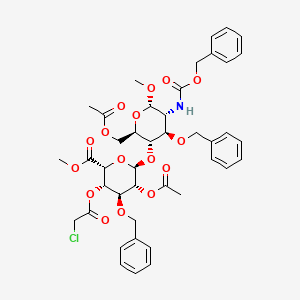
![methyl 4-[(1S,2R,3aS,8bS)-2-hydroxy-1-(hydroxymethyl)-2,3,3a,8b-tetrahydro-1H-cyclopenta[b][1]benzofuran-5-yl]butanoate](/img/structure/B11829197.png)
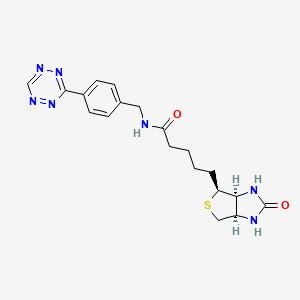
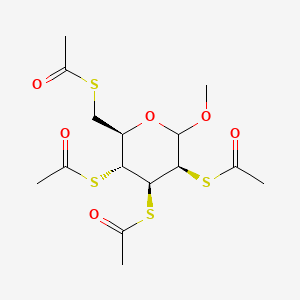
![Benzene, 1-[(2E)-4-bromo-2-buten-1-yl]-3-(trifluoromethyl)-](/img/structure/B11829210.png)

![1-(((cyclohexyloxy)carbonyl)oxy)ethyl (E)-2-bromo-3-((ethoxy(((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)amino)methylene)amino)benzoate](/img/structure/B11829216.png)
![1H-Benz[de]isoquinoline-1,3(2H)-dione, 2-[2-(dimethylamino)ethyl]-6-[2-[4-(diphenylamino)phenyl]ethenyl]-](/img/structure/B11829222.png)
